2-Chloro-5-methylpyridine 1-oxide
Overview
Description
“2-Chloro-5-methylpyridine 1-oxide” is a chemical compound with the CAS Number: 20173-49-3 . It has a molecular weight of 143.57 and its IUPAC name is 2-chloro-5-methylpyridine 1-oxide . It is stored at room temperature in an inert atmosphere . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 2-Chloro-5-methylpyridine has been reported in many methods . One novel process involves the reaction of 3-methylpyridine-1-oxide with trimethylamine and then with phosgene . This process occurs at temperatures between -30 DEG C and +50 DEG C . The intermediate formed in this process is then reacted with phosgene at temperatures between 50 DEG C and 150 DEG C .
Molecular Structure Analysis
The molecular formula of 2-Chloro-5-methylpyridine 1-oxide is C6H6ClNO . Its average mass is 143.571 Da and its monoisotopic mass is 143.013794 Da .
Chemical Reactions Analysis
2-Chloro-5-methylpyridine is known as an intermediate for pharmaceuticals and insecticides . It is used in the synthesis of various compounds .
Physical And Chemical Properties Analysis
2-Chloro-5-methylpyridine 1-oxide is a solid at room temperature . It has a molecular weight of 143.57 .
Scientific Research Applications
Application 1: Pesticide Intermediate
- Summary of Application : 2-Chloro-5-methylpyridine is used as an intermediate in the production of pesticides .
Application 2: Synthesis of 2-Chloro-5-methylpyridine
- Summary of Application : 2-Chloro-5-methylpyridine can be synthesized from 3-methylpyridine-1-oxide and phosgene (COCl2) .
- Methods of Application/Experimental Procedures : In a first step, the 3-methylpyridine-1-oxide is reacted with trimethylamine and then with phosgene, if appropriate in the presence of a diluent, at temperatures between -30 DEG C and +50 DEG C . The novel intermediate trimethyl (5-methylpyridin-2-yl)ammonium chloride which is formed in this process is isolated as a crude intermediate or, if desired, further purified, and, in a second step, this intermediate is reacted with phosgene at temperatures between 50 DEG C and 150 DEG C .
- Results/Outcomes : The result of this process is the production of 2-Chloro-5-methylpyridine, which is known as an intermediate for pharmaceuticals and insecticides .
Application 3: Synthesis of 2-Chloro-5-trichloromethylpyridine
- Summary of Application : 2-Chloro-5-methylpyridine can be further chlorinated to form 2-Chloro-5-trichloromethylpyridine . This chemical intermediate is useful in the synthesis of certain herbicidal compounds .
- Methods of Application/Experimental Procedures : The solution of 2-Chloro-5-methylpyridine obtained from previous synthesis can be used directly for further chlorination with, for example, chlorine gas in the presence of a free radical initiator .
- Results/Outcomes : The result of this process is the production of 2-Chloro-5-trichloromethylpyridine, which is useful in the synthesis of certain herbicidal compounds .
Application 4: Synthesis of 2-Methylthio-5-pyridinemethylene Amine
- Summary of Application : 2-Chloro-5-methylpyridine may be used in the synthesis of 2-methylthio-5-pyridinemethylene amine .
- Results/Outcomes : The outcome of using 2-Chloro-5-methylpyridine in this synthesis is the production of 2-methylthio-5-pyridinemethylene amine .
Application 5: Synthesis of 5-Methyl-2,2’-bipyridine
- Summary of Application : 2-Chloro-5-methylpyridine can be used in the synthesis of 5-methyl-2,2’-bipyridine .
- Results/Outcomes : The outcome of using 2-Chloro-5-methylpyridine in this synthesis is the production of 5-methyl-2,2’-bipyridine .
Application 6: Synthesis of 1-(5’-Methyl-2,2’-bipyridin-5-yl)-2,5-dimethyl-1H-pyrrole
- Summary of Application : 2-Chloro-5-methylpyridine can be used in the synthesis of 1-(5’-methyl-2,2’-bipyridin-5-yl)-2,5-dimethyl-1H-pyrrole .
- Results/Outcomes : The outcome of using 2-Chloro-5-methylpyridine in this synthesis is the production of 1-(5’-methyl-2,2’-bipyridin-5-yl)-2,5-dimethyl-1H-pyrrole .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-5-methyl-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFBABAQZJZFED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C=C1)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30540606 | |
Record name | 2-Chloro-5-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30540606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylpyridine 1-oxide | |
CAS RN |
20173-49-3 | |
Record name | Pyridine, 2-chloro-5-methyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20173-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30540606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-methylpyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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